molecular formula C21H24ClN3O5S B4016554 N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(2-chlorophenyl)methanesulfonamide

N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(2-chlorophenyl)methanesulfonamide

Cat. No. B4016554
M. Wt: 466.0 g/mol
InChI Key: RVDAYPQIQLQNES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar sulfonamide compounds often involves nucleophilic aromatic substitution (S(N)Ar) reactions, which can be facilitated by microwave-assisted methods to enhance reaction efficiency and yield. For instance, microwave-assisted synthesis has been successfully applied to generate compounds with sulfonamide functional groups, achieving high yields under optimized conditions (Williams et al., 2010). These methods highlight the potential for efficient synthesis pathways for complex sulfonamides, including the target compound.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives typically features significant geometric parameters, including bond lengths, angles, and torsion angles. These structures facilitate understanding the compound's reactivity and interaction capabilities. Sulfonamide compounds demonstrate a variety of conformations around the sulfonamide bond, influencing their biological activity and interaction with receptors. The detailed geometric parameters and conformational studies offer insights into the molecular structure and potential reactivity pathways (Gowda et al., 2007).

Chemical Reactions and Properties

Sulfonamide compounds are known for their versatile chemical reactivity, which includes participation in nucleophilic substitution reactions and the ability to form various hydrogen bonding patterns. These chemical properties are crucial for the compounds' biological activity and potential applications in medicinal chemistry. The hydrogen bonding capabilities, in particular, play a significant role in the molecules' interactions with biological targets (Gowda et al., 2007).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and functional groups. These properties are critical for determining the compound's suitability for various applications, including pharmaceutical development. For example, the crystalline structure can affect the compound's stability and solubility, which are important factors in drug formulation (Naveen et al., 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity towards specific reagents, stability under various conditions, and the ability to undergo specific chemical transformations, are pivotal for the application of sulfonamide compounds in chemical synthesis and drug design. These properties are determined by the functional groups present in the molecule and their electronic and steric effects on the compound's overall reactivity (Sasaki et al., 1984).

properties

IUPAC Name

N-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-N-(2-chlorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O5S/c1-31(27,28)25(18-5-3-2-4-17(18)22)14-21(26)24-10-8-23(9-11-24)13-16-6-7-19-20(12-16)30-15-29-19/h2-7,12H,8-11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDAYPQIQLQNES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-N-(2-chlorophenyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(2-chlorophenyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(2-chlorophenyl)methanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(2-chlorophenyl)methanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(2-chlorophenyl)methanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(2-chlorophenyl)methanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(2-chlorophenyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.